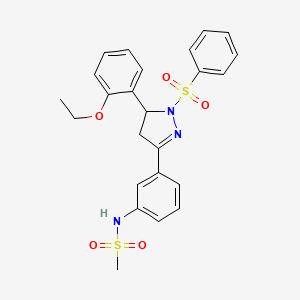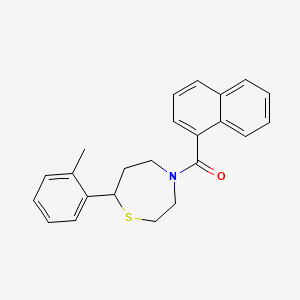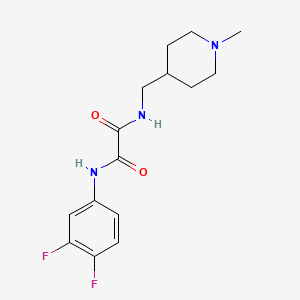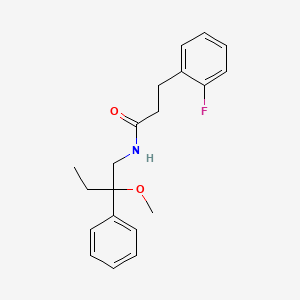
N-(3-(5-(2-ethoxyphenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound , N-(3-(5-(2-ethoxyphenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide, is a complex organic molecule that appears to be related to a family of compounds that interact with biological receptors such as alpha 1-adrenoceptors. While the specific compound is not directly described in the provided papers, similar compounds with methanesulfonamide groups have been synthesized and characterized for their pharmacological properties. For instance, SK&F 102652, a related compound, has been shown to be a potent agonist at alpha 1-adrenoceptors, indicating that the compound may also have significant biological activity .
Synthesis Analysis
The synthesis of related methanesulfonamide compounds typically involves multi-step organic reactions. For example, the synthesis of N-(2-Phenoxy-4-(3-phenoxyprop-1-ynyl)phenyl)methanesulfonamide was achieved using a Sonogashira cross-coupling reaction, which is a palladium-catalyzed coupling of an aryl or vinyl halide with a terminal alkyne . Similarly, the synthesis of 1-methylsulfonyl-indoles from N-(2-halophenyl)methanesulfonamides was performed using a palladium-catalyzed reaction with terminal acetylenes . These methods suggest that the compound could potentially be synthesized through similar palladium-catalyzed coupling reactions.
Molecular Structure Analysis
The molecular structure of methanesulfonamide derivatives is typically characterized using spectroscopic techniques such as infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and elemental analysis. For instance, the structure of N-(2-Phenoxy-4-(3-phenoxyprop-1-ynyl)phenyl)methanesulfonamide was fully characterized by these methods . These techniques would likely be applicable in analyzing the molecular structure of the compound to confirm its identity and purity.
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
The physical and chemical properties of methanesulfonamide derivatives, such as solubility, melting point, and stability, are important for their practical application and handling. These properties are not explicitly described in the provided papers for the compound . However, similar compounds have been studied for their pharmacological effects, which suggests that their physical and chemical properties are suitable for biological studies and possibly for therapeutic use .
Applications De Recherche Scientifique
Synthesis and Catalysis
- Heterogeneous Catalysis : Disulfonic acid imidazolium chloroaluminate was used as a novel acidic and heterogeneous catalyst for the synthesis of pyrazole derivatives, highlighting the importance of efficient, green chemistry practices in synthesizing complex organic molecules (Moosavi‐Zare et al., 2013).
Biological Evaluations and Therapeutic Potential
- Carbonic Anhydrase and Acetylcholinesterase Inhibition : Pyrazoline benzensulfonamides were synthesized and shown to inhibit human carbonic anhydrase isoenzymes and acetylcholinesterase enzyme, indicating potential for therapeutic applications in treating diseases associated with these enzymes (Ozmen Ozgun et al., 2019).
- Cyclooxygenase-2 (COX-2) Inhibition : The inclusion of methanesulfonamide group in 1,5-diarylpyrazoles was explored for COX-2 inhibitory activity, finding potent and selective inhibitors, which could lead to new anti-inflammatory drugs (Singh et al., 2004).
Drug Metabolism and Biocatalysis
- Microbial Biocatalysis : The application of microbial-based systems for producing mammalian metabolites of biaryl-bis-sulfonamide compounds demonstrated the utility of microbes in drug metabolism studies, aiding in the structural characterization of drug metabolites (Zmijewski et al., 2006).
Propriétés
IUPAC Name |
N-[3-[2-(benzenesulfonyl)-3-(2-ethoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O5S2/c1-3-32-24-15-8-7-14-21(24)23-17-22(18-10-9-11-19(16-18)26-33(2,28)29)25-27(23)34(30,31)20-12-5-4-6-13-20/h4-16,23,26H,3,17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHEWRXOVVVSJPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2CC(=NN2S(=O)(=O)C3=CC=CC=C3)C4=CC(=CC=C4)NS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-Methoxy-2-phenylbutyl)-1-[4-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B2547297.png)


![3-cyano-N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzamide](/img/structure/B2547300.png)



![2-[[1-(4-Methyl-1,3-thiazole-5-carbonyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2547307.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-nitrophenyl)oxalamide](/img/structure/B2547308.png)


![2-chloro-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)nicotinamide](/img/structure/B2547315.png)

